molecular formula C10H15N3O B2687733 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2202093-31-8

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2687733
CAS No.: 2202093-31-8
M. Wt: 193.25
InChI Key: SDJJZYWBIJGJHA-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a chemical intermediate of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its role as a critical structural component in the synthesis of targeted covalent inhibitors, most notably against the KRAS G12C mutant protein . KRAS mutations are key drivers in a substantial percentage of human cancers, including non-small cell lung cancer, pancreatic cancer, and colorectal cancer, making the development of effective inhibitors a major research focus . The compound's structure, featuring a chiral pyrrolidine ring linked to a pyrimidine via a methoxy bridge, is designed to fit precisely into the switch-II pocket of the KRAS G12C protein . This specific spatial orientation is crucial for effective target engagement. In advanced drug candidates like MRTX849 (adagrasib), this substructure is integral to the molecule's ability to potently and selectively inhibit the oncogenic KRAS G12C mutant by forming a covalent bond with the cysteine residue at position 12 . As a research chemical, this compound provides scientists with a versatile scaffold for the design, optimization, and synthesis of novel small-molecule therapeutics aimed at challenging oncogenic targets. It is intended for use in exploratory studies, structure-activity relationship (SAR) investigations, and the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-2-4-9(13)8-14-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJJZYWBIJGJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative with a leaving group (such as a halide) reacts with 1-methylpyrrolidin-2-ylmethanol under basic conditions to form the desired compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-Methoxypyrimidine

Structure : A pyrimidine ring with a methoxy group at the 4-position.
Comparison :

  • Substituent Complexity : Unlike 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, 4-methoxypyrimidine lacks the bulky pyrrolidine-methoxy group, resulting in reduced steric hindrance and simpler synthetic pathways .
  • Applications : Primarily used as a building block in organic synthesis, whereas the target compound’s pyrrolidine moiety suggests broader pharmacological relevance .
2-(1-Methyl-2-(4-Phenoxyphenoxy)ethoxy)pyridine (Pyriproxyfen)

Structure: A pyridine derivative with a substituted ethoxy chain terminating in a phenoxyphenyl group. Comparison:

  • Core Heterocycle: Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).
  • Substituent Functionality: Pyriproxyfen’s bulky phenoxyphenyl group confers insecticidal activity by mimicking juvenile hormones, whereas the pyrrolidine-methoxy group in the target compound is more compact and likely targets protein kinases or similar enzymes .
  • Biological Activity : Pyriproxyfen is a pesticide, while the target compound’s structural analogs (e.g., in –5) are pharmaceuticals, highlighting divergent applications .
7-(8-Chloronaphthalen-1-yl)-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine (PDB: 7IZ)

Structure : A pyrido[4,3-d]pyrimidine derivative with the same pyrrolidine-methoxy substituent as the target compound, plus additional fluorinated and piperazine groups.
Comparison :

  • Pharmacophore Similarities : The shared 2-[(1-methylpyrrolidin-2-yl)methoxy] group suggests a conserved role in binding kinase ATP pockets, with the pyrrolidine enhancing solubility and the methoxy group positioning the molecule for hydrophobic interactions .
  • Chirality : The (2S)-configured pyrrolidine in 7IZ underscores the importance of stereochemistry in optimizing target affinity, a consideration for the enantiomers of the target compound .
  • Complexity : The additional chloronaphthyl and piperazine groups in 7IZ expand its binding interactions, whereas the target compound’s simpler structure may serve as a foundational scaffold for further derivatization .

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Methoxypyrimidine Pyriproxyfen PDB 7IZ Compound
Molecular Weight ~209 g/mol (estimated) 110.10 g/mol 321.36 g/mol 585.06 g/mol
Solubility Moderate (pyrrolidine enhances aqueous solubility) High (small, polar substituent) Low (hydrophobic phenoxyphenyl) Moderate (balanced lipophilicity)
Chirality Possible (from pyrrolidine) None None Yes (S-configuration)
Biological Role Kinase inhibitor scaffold Synthetic intermediate Insecticide Kinase inhibitor (clinical)

Key Research Findings

  • Substituent Impact : The pyrrolidine-methoxy group in the target compound improves target binding kinetics compared to simpler alkoxy groups (e.g., methoxy in 4-methoxypyrimidine) by introducing conformational rigidity and hydrogen-bonding capability .
  • Activity vs. Pyriproxyfen: While pyriproxyfen’s ethoxy-phenoxyphenyl chain is optimized for insecticidal activity, the target compound’s pyrrolidine-methoxy group aligns with kinase inhibitor pharmacophores, as seen in 7IZ .
  • Chiral Specificity : Enantiomers of the target compound may exhibit differential activity, as demonstrated by the (2S)-pyrrolidine in 7IZ achieving higher binding affinity than its (2R)-counterpart .

Biological Activity

2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a pyrimidine ring with a pyrrolidine moiety. This combination may confer distinct biological activities, making it a candidate for various therapeutic applications. The compound has been investigated for its potential roles in biochemical assays, drug development, and as a probe in molecular biology studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Pyrrolidine Moiety : A five-membered ring containing one nitrogen atom, which enhances the compound's binding affinity and selectivity for biological targets.
  • Methoxy Group : A methoxy substituent that may influence the compound’s reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways:

  • Target Proteins : The compound has been shown to act as a ligand for several receptors and enzymes, potentially modulating their activity.
  • Biochemical Pathways : Similar compounds have been reported to influence pathways related to cell signaling, metabolism, and gene expression.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through specific biochemical pathways.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound had notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as a new antimicrobial agent.
  • Cytotoxicity Against Cancer Cells :
    • A study evaluating the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values were determined, showing significant potency in inhibiting cell proliferation.
  • Anti-inflammatory Activity :
    • Experimental models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridinePyridine derivativePotentially lower activity due to lack of pyrimidine ring
2-(Pyrrolidin-2-yl)pyrazinePyrazine derivativeDifferent nitrogen arrangement may affect binding properties
4-(Pyrrolidin-2-yl)benzamideBenzamide derivativeExhibits distinct pharmacological profiles

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